molecular formula C11H15NO2 B1267102 N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine CAS No. 68291-92-9

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine

Cat. No. B1267102
CAS RN: 68291-92-9
M. Wt: 193.24 g/mol
InChI Key: WHKUSTNUIKQFLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to N-(1,3-Benzodioxol-5-ylmethyl)propan-2-amine involves the use of 1,3-Benzodioxol-5-amine as a precursor. Through reactions with arylsulfonyl chlorides and subsequent stirring with alkyl/aralkyl halides in DMF, a range of N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives can be synthesized. These compounds are confirmed structurally through IR, 1H-NMR, and EIMS spectral data (Aziz‐ur‐Rehman et al., 2015).

Molecular Structure Analysis

Structural analysis of similar compounds, such as N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, provides insights into the molecular architecture. The crystal structure reveals a monoclinic P21/c space group with the benzothiazol and imidazol rings displaying planarity and a specific dihedral angle, indicating the geometric arrangement of these molecules (S. Ö. Yıldırım et al., 2006).

Chemical Reactions and Properties

The versatility in chemical reactions involving N-(1,3-Benzodioxol-5-ylmethyl)propan-2-amine derivatives is evident from their ability to undergo various transformations. For example, the sonification of related amines in the presence of LiF leads to the formation of reactive ylides that can undergo [2+3]-cycloaddition with thioketones, yielding spirocyclic 1,3-thiazolidines. This showcases the reactivity of these compounds in cycloaddition reactions and their potential for creating cyclic structures (A. Gebert et al., 2003).

Scientific Research Applications

  • Transaminase-Mediated Synthesis of Enantiopure Drug-Like 1-(3′,4′-Disubstituted Phenyl)propan-2-amines

    • Application Summary : This compound is used in the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
    • Methods of Application : The process involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity .
    • Results or Outcomes : After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
  • Design, Synthesis, and Anticancer Evaluation of 1-Benzo[1,3]dioxol-5-yl-3-N-Fused Heteroaryl Indoles

    • Application Summary : A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .
    • Methods of Application : The compounds were synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
    • Results or Outcomes : The IC50 values of the most effective compounds ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that one of the compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
  • N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: An Analogue of Capsaicin
    • Application Summary : This compound is an analogue of capsaicin, the main pungent component produced by hot red and chili peppers . Capsaicin has been studied for its potential therapeutic effects, including pain relief and cancer treatment .
    • Methods of Application : The exact methods of application or experimental procedures for this compound are not specified in the source .
    • Results or Outcomes : The outcomes of the application of this compound are not specified in the source .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)12-6-9-3-4-10-11(5-9)14-7-13-10/h3-5,8,12H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKUSTNUIKQFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299643
Record name N-[(2H-1,3-Benzodioxol-5-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine

CAS RN

68291-92-9
Record name NSC131714
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(2H-1,3-Benzodioxol-5-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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